O-Methyl-D-tyrosine
Overview
Description
O-Methyl-D-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group on the tyrosine molecule is replaced by a methyl group. Its molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
O-Methyl-D-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that include epinephrine (adrenaline), norepinephrine (noradrenaline), and dopamine .
Mode of Action
This compound acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is the first step in catecholamine biosynthesis . By inhibiting this enzyme, this compound effectively reduces the production of catecholamines .
Biochemical Pathways
The inhibition of tyrosine 3-monooxygenase disrupts the catecholamine biosynthesis pathway . This leads to a reduction in the levels of catecholamines and their metabolites, such as metanephrine and vanillylmandelic acid . The decrease in catecholamine production can have various downstream effects, depending on the physiological context.
Pharmacokinetics
It is known that the compound is administered orally and is used in the treatment of patients with pheochromocytoma . The maximum biochemical effect usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after this compound is discontinued .
Result of Action
The primary result of this compound’s action is a decrease in the frequency and severity of hypertensive attacks in patients with pheochromocytoma . These patients produce excessive amounts of norepinephrine and epinephrine, and the administration of this compound reduces catecholamine biosynthesis, thereby alleviating symptoms associated with excessive sympathetic stimulation, such as headache, nausea, sweating, and tachycardia .
Biochemical Analysis
Biochemical Properties
O-Methyl-D-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in plants
Cellular Effects
The cellular effects of this compound are complex and multifaceted. It has been suggested that this compound can induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1)
Molecular Mechanism
It is known that tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites
Metabolic Pathways
This compound is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Methyl-D-tyrosine can be synthesized through several methods. One common approach involves the methylation of D-tyrosine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Enzymatic catalysis using tyrosine O-methyltransferase can efficiently convert D-tyrosine to this compound under mild conditions, making it a more environmentally friendly and cost-effective method .
Chemical Reactions Analysis
Types of Reactions
O-Methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-Methyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzyme studies and protein engineering.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Comparison with Similar Compounds
Similar Compounds
O-Methyl-L-tyrosine: An enantiomer of O-Methyl-D-tyrosine with similar chemical properties but different biological activities.
Metyrosine: A related compound that also inhibits tyrosine hydroxylase but has different pharmacological effects.
Uniqueness
Its ability to inhibit catecholamine synthesis makes it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315511 | |
Record name | O-Methyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-65-4 | |
Record name | O-Methyl-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39878-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-D-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL-D-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LA7968UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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